1,3-Difluoro-9h-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-9h-fluoren-9-one is a fluorinated derivative of fluorenone, a polycyclic aromatic ketone. This compound is characterized by the presence of two fluorine atoms at the 1 and 3 positions of the fluorenone structure.
Preparation Methods
The synthesis of 1,3-Difluoro-9h-fluoren-9-one typically involves the introduction of fluorine atoms into the fluorenone structure. One practical synthetic route involves the use of fluorinated starting materials, such as 1,3-difluorobenzene, which undergoes a series of reactions to form the desired product. The reaction conditions often include the use of strong bases and fluorinating agents under controlled temperatures .
Industrial production methods for fluorinated fluorenones may involve large-scale reactions using palladium-catalyzed carbonylation processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
1,3-Difluoro-9h-fluoren-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives with additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in fluorenol derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,3-Difluoro-9h-fluoren-9-one has several scientific research applications:
Mechanism of Action
The mechanism by which 1,3-Difluoro-9h-fluoren-9-one exerts its effects is primarily related to its ability to interact with various molecular targets. The presence of fluorine atoms can influence the compound’s electronic distribution, enhancing its reactivity and binding affinity to specific targets. In biological systems, fluorinated compounds often interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
1,3-Difluoro-9h-fluoren-9-one can be compared with other similar compounds, such as:
9H-Fluoren-9-one: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atoms.
1,8-Difluoro-9h-fluoren-9-one: Another fluorinated derivative with fluorine atoms at different positions, leading to variations in chemical reactivity and applications.
3,6-Difluoro-9h-fluoren-9-one: A compound with fluorine atoms at the 3 and 6 positions, which may exhibit different electronic and steric effects compared to this compound.
Properties
CAS No. |
2969-76-8 |
---|---|
Molecular Formula |
C13H6F2O |
Molecular Weight |
216.18 g/mol |
IUPAC Name |
1,3-difluorofluoren-9-one |
InChI |
InChI=1S/C13H6F2O/c14-7-5-10-8-3-1-2-4-9(8)13(16)12(10)11(15)6-7/h1-6H |
InChI Key |
BOAMBUPWQQOLFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.